molecular formula C34H44N4O4 B1193865 TXS-8

TXS-8

Cat. No.: B1193865
M. Wt: 572.75
InChI Key: WHVMZAQYGTWVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TXS-8 is a small-molecule compound identified as a selective binder of the proteasomal subunit Rpn-6, a component of the 19S regulatory particle of the 26S proteasome . It was developed to address limitations in existing proteasome inhibitors, which target enzymatic subunits and face challenges like drug resistance in cancers such as multiple myeloma. This compound exhibits cytotoxicity in Rpn-6-overexpressing cancer cells (e.g., Ramos B-cells, MM.1R) at concentrations of 13–50 μM, depending on the cell line . Its mechanism involves binding to Rpn-6, as demonstrated through pull-down assays and fluorescence polarization (FP) studies .

Key applications of this compound include:

  • Proteasome Activity Modulation: Used in FRET peptide assays to measure proteasome activity via Δ RFU/min calculations .
  • Chemical Probe Development: Modified with diazirine-biotin tags for proteomic pull-down assays to study Rpn-6 interactions .
  • Structural Studies: Synthesized with FP tags (e.g., this compound-FP) to evaluate binding affinities .

Properties

Molecular Formula

C34H44N4O4

Molecular Weight

572.75

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(N-(4-(tert-butyl)benzyl)-2-((2-ethoxybenzyl)amino)acetamido)-N-(2-methylbenzyl)acetamide

InChI

InChI=1S/C34H44N4O4/c1-6-42-30-14-10-9-12-27(30)19-36-20-32(40)37(21-26-15-17-29(18-16-26)34(3,4)5)24-33(41)38(23-31(35)39)22-28-13-8-7-11-25(28)2/h7-18,36H,6,19-24H2,1-5H3,(H2,35,39)

InChI Key

WHVMZAQYGTWVOX-UHFFFAOYSA-N

SMILES

NC(CN(CC1=CC=CC=C1C)C(CN(CC2=CC=C(C(C)(C)C)C=C2)C(CNCC3=CC=CC=C3OCC)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TXS-8;  TXS 8;  TXS8; 

Origin of Product

United States

Comparison with Similar Compounds

TXS-8 vs. TXS-14

TXS-14 is a structural analog of this compound, sharing a peptoid backbone but differing in functional groups.

Property This compound TXS-14
Binding Affinity (FP) Higher affinity for Rpn-6 (lower Kd values in FP assays) Moderate affinity; used as a secondary probe
Cellular Toxicity Significant toxicity in Ramos B-cells (13 μM) and HEK293T (50 μM) Toxicity not explicitly reported; used in pull-down assays
Proteasome Inhibition No direct inhibition observed in FRET assays at 50 μM Similar lack of inhibition in FRET assays
Structural Modifications Diazirine-biotin dual-labeled for proteomic studies Same labeling strategy; used interchangeably in pull-down assays

Key Findings :

  • Both compounds bind Rpn-6 but differ in efficacy. This compound’s higher binding affinity correlates with its selective cytotoxicity .
  • Neither compound directly inhibits proteasome activity, suggesting their effects are mediated through Rpn-6 binding rather than enzymatic blockade .

This compound vs. TXS-32-FP and TXS-33-FP

TXS-32-FP and TXS-33-FP are fluorescently tagged derivatives of this compound, modified with additional amine groups for enhanced detection .

Property This compound TXS-32-FP TXS-33-FP
Fluorescent Tag None C-terminal amine (FP-compatible) C-terminal amine (FP-compatible)
FP Signal Intensity N/A Higher signal due to optimized polarity Moderate signal
Application Pull-down assays, cytotoxicity FP-based binding kinetics FP-based binding kinetics

Key Findings :

  • TXS-32-FP and TXS-33-FP enable real-time binding studies, revealing this compound’s interaction kinetics with Rpn-6 .

This compound vs. PROTAC Derivatives

This compound was converted into proteolysis-targeting chimeras (PROTACs) to degrade Rpn-6.

Comparison Highlights :

  • Mechanism : PROTACs recruit E3 ligases to tag Rpn-6 for degradation, whereas this compound only binds Rpn-6 .
  • Efficacy : PROTACs underperformed compared to this compound, likely due to poor cellular permeability or inefficient ternary complex formation .

Data Tables

Table 1: Toxicity of this compound in NCI-60 Cell Lines

Cell Line IC50 (μM) Rpn-6 Expression Level
Ramos B-cells 13 High
MM.1R 13 High
HEK293T 50 Moderate
Normal Fibroblasts >100 Low

Table 2: FRET Peptide Assay Results

Compound Concentration (μM) Δ RFU/min Inhibition (%)
This compound 50 120 ± 15 0
TXS-14 50 115 ± 20 0
Bortezomib 0.1 30 ± 5 75

Discussion

  • Selectivity: this compound’s Rpn-6 selectivity distinguishes it from non-specific proteasome inhibitors like bortezomib .
  • Structural Insights : Modifications (e.g., FP tags, diazirine-biotin) confirm this compound’s versatility as a chemical probe .
  • Limitations : Lack of proteasome inhibition and PROTAC inefficiency highlight the need for further optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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TXS-8
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